N–O Bond Dissociation Energy and Thermal Stability
The N–O bond in N-hydroxyphthalimide (NHPI) esters possesses a bond dissociation energy (BDE) of approximately 75 kcal/mol, which is substantially higher than the ~42 kcal/mol BDE of classical Barton ester N–O bonds [1]. This 33 kcal/mol difference translates into markedly greater thermal and photochemical stability for NHPI esters, reducing undesired spontaneous radical generation during storage and handling while preserving the capacity for controlled single-electron-transfer (SET) activation under photoredox, electrochemical, or metal-catalyzed conditions [1]. The target compound, as an NHPI ester of 4-formylbenzoic acid, inherits this stability advantage over Barton-type redox-active esters, which have historically suffered from low N–O BDE leading to thermal lability and unwanted radical recombination byproducts [1].
| Evidence Dimension | N–O bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | ~75 kcal/mol (NHPI ester class; target compound belongs to this class) |
| Comparator Or Baseline | Barton ester (2-pyridylthiyl carbonate ester): ~42 kcal/mol |
| Quantified Difference | Δ ≈ +33 kcal/mol (approximately 1.8-fold higher BDE for NHPI ester class) |
| Conditions | Calculated/computed BDE values cited in Beilstein J. Org. Chem. 2024 review; comparison of model NHPI ester vs. model Barton ester. |
Why This Matters
For procurement decisions in radical-chemistry workflows, the ~33 kcal/mol higher N–O BDE reduces premature radical generation and byproduct formation during benchtop handling, directly impacting synthetic reliability and yield predictability.
- [1] Azpilcueta-Nicolas, C. R.; Lumb, J.-P. Mechanisms for Radical Reactions Initiating from N-Hydroxyphthalimide Esters. Beilstein J. Org. Chem. 2024, 20, 346–378. DOI: 10.3762/bjoc.20.35. View Source
